

Spectroscopic Characterization of 3-Amino-5-bromo-2-hydroxypyridine: A Comparative Guide

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Compound of Interest

Compound Name: 3-Amino-5-bromo-2-hydroxypyridine

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The structural elucidation of novel compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this process, providing detailed information about a molecule's atomic connectivity and mass. This guide provides a comparative analysis of the expected spectroscopic data for **3-Amino-5-bromo-2-hydroxypyridine**, a substituted pyridine with potential applications in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages data from structurally similar molecules to provide a robust framework for its characterization.

Comparison of Spectroscopic Data

The following tables summarize the expected ^1H NMR and ^{13}C NMR chemical shifts and mass spectrometry data for **3-Amino-5-bromo-2-hydroxypyridine**, alongside experimental data for analogous compounds. This comparative approach allows for the prediction of spectral features and aids in the interpretation of experimental results.

Table 1: ^1H NMR Chemical Shift Comparison

Compound	H-4 (ppm)	H-6 (ppm)	Other Protons (ppm)	Solvent
3-Amino-5-bromo-2-hydroxypyridine (Expected)	~7.0-7.2	~7.5-7.7	NH ₂ : ~4.5-5.5, OH: variable	DMSO-d ₆
3-Bromo-2-hydroxypyridine[1]	~7.1	~7.8	OH: variable	DMSO-d ₆
3-Amino-5-bromo-2-chloropyridine[2]	7.25	7.85	NH ₂ : 5.54	CDCl ₃
3-Hydroxypyridine[3]	7.1-7.2	8.1-8.2	OH: ~9.8	DMSO-d ₆

Table 2: ¹³C NMR Chemical Shift Comparison

Compound	C-2 (ppm)	C-3 (ppm)	C-4 (ppm)	C-5 (ppm)	C-6 (ppm)	Solvent
3-Amino-5-bromo-2-hydroxypyridine (Expected)	~160-165	~125-130	~120-125	~105-110	~140-145	DMSO-d ₆
3-Hydroxypyridine[3]	157.4	127.3	124.1	141.1	145.2	DMSO-d ₆

Table 3: Mass Spectrometry Data Comparison

Compound	Molecular Weight (g/mol)	Expected [M] ⁺ (m/z)	Key Fragmentation Pattern
3-Amino-5-bromo-2-hydroxypyridine	189.01	188, 190 (1:1)	Loss of Br, CO, HCN
3-Amino-5-bromo-2-chloropyridine	207.46	206, 208, 210 (3:4:1)	Loss of Cl, Br
3-Amino-2-hydroxypyridine ^{[4][5]}	110.11	110	Loss of CO, HCN

Experimental Protocols

Accurate spectroscopic analysis relies on standardized and appropriate experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for the NMR analysis of substituted pyridines is as follows:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts, particularly for exchangeable protons (OH, NH₂).^[6]
- ¹H NMR Acquisition:
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-64, depending on concentration.
 - Relaxation Delay: 1-5 seconds.
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peaks.
- ¹³C NMR Acquisition:

- Spectrometer: 100 MHz or higher.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.

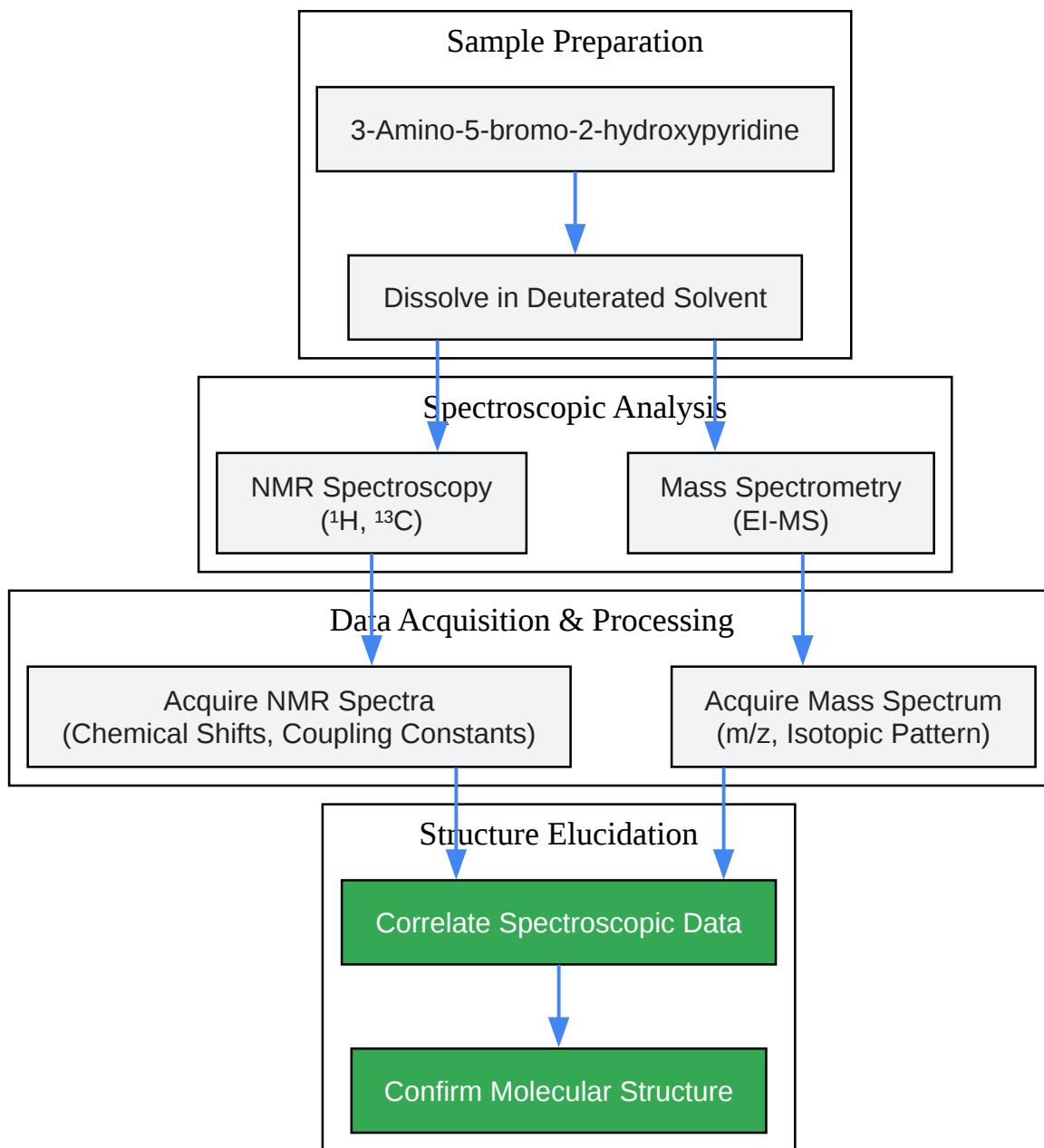
Mass Spectrometry (MS)

A typical protocol for the analysis of a brominated organic compound using Electron Ionization (EI) Mass Spectrometry is:

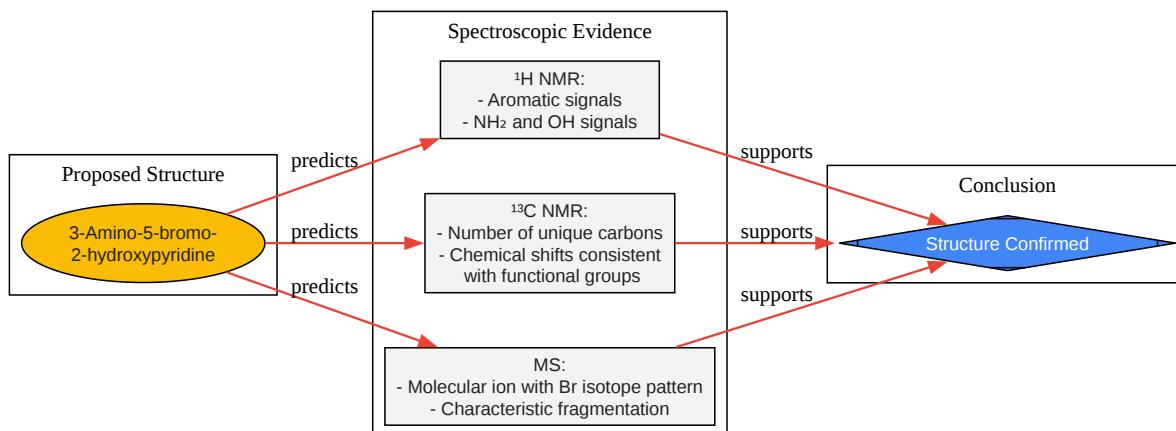
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
- Ionization: Use a standard electron ionization energy of 70 eV.
- Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 40-300).
- Data Analysis: Identify the molecular ion peak. For brominated compounds, a characteristic isotopic pattern of $[\text{M}]^+$ and $[\text{M}+2]^+$ peaks in an approximate 1:1 ratio is expected due to the natural abundance of ^{79}Br and ^{81}Br isotopes.^{[7][8]} Analyze the fragmentation pattern to deduce the structure.

Visualization of Analytical Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the workflow of spectroscopic analysis and the logical process of structure confirmation.

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Caption: Workflow for Spectroscopic Analysis.



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Caption: Logic for Structure Confirmation.

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- To cite this document: BenchChem. [Spectroscopic Characterization of 3-Amino-5-bromo-2-hydroxypyridine: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b113389#spectroscopic-analysis-nmr-ms-for-3-amino-5-bromo-2-hydroxypyridine-characterization>]

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